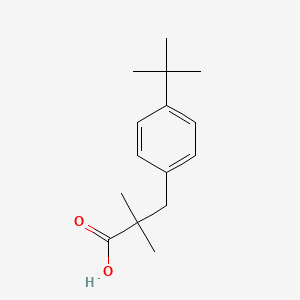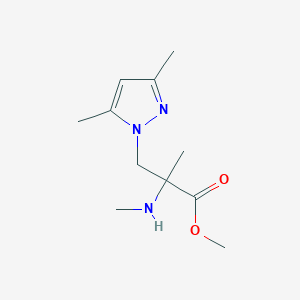![molecular formula C9H18N2O2S B15312090 9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)
9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one is a complex organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound contains a combination of oxygen, sulfur, and nitrogen atoms within its spiro structure, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves multiple steps, typically starting with the preparation of the spiro skeleton. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent to introduce the thia (sulfur) component. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The purification process may involve techniques such as crystallization, distillation, or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or sulfur atoms, altering the compound’s properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler spiro compounds with fewer heteroatoms. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying spiro compound reactivity.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways, affecting processes like gene expression, signal transduction, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with a similar core structure but different functional groups.
Spiro[5.5]undecane derivatives: Compounds with variations in the heteroatoms (oxygen, sulfur, nitrogen) within the spiro structure.
Uniqueness
9-(methylimino)-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecan-9-one is unique due to its specific combination of heteroatoms and the presence of a methylimino group. This gives it distinct chemical properties and reactivity compared to other spiro compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
9-methylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide |
InChI |
InChI=1S/C9H18N2O2S/c1-10-14(12)6-2-9(3-7-14)8-11-4-5-13-9/h11H,2-8H2,1H3 |
InChI Key |
GQGSCQSKMXOQAW-UHFFFAOYSA-N |
Canonical SMILES |
CN=S1(=O)CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


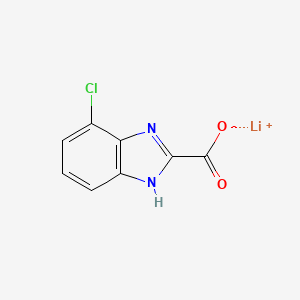
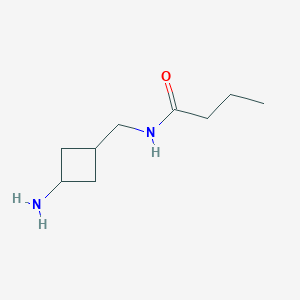


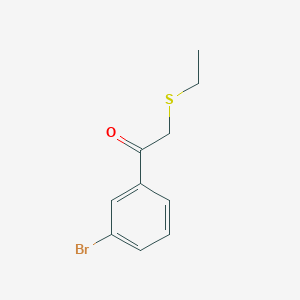


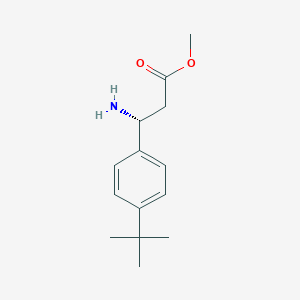

![5-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B15312072.png)
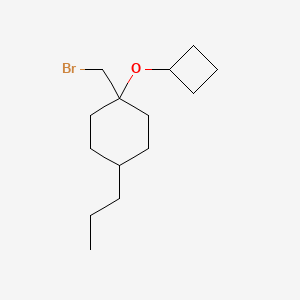
![2-Cyclopropyl-3-phenyl-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]propan-1-one hydrochloride](/img/structure/B15312082.png)
